molecular formula C14H18O4 B1343552 6-(4-Ethoxyphenyl)-6-oxohexanoic acid CAS No. 898791-67-8

6-(4-Ethoxyphenyl)-6-oxohexanoic acid

Cat. No.: B1343552
CAS No.: 898791-67-8
M. Wt: 250.29 g/mol
InChI Key: MKYLDCZDARBOBJ-UHFFFAOYSA-N
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Description

6-(4-Ethoxyphenyl)-6-oxohexanoic acid is an organic compound characterized by the presence of an ethoxyphenyl group attached to a hexanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Ethoxyphenyl)-6-oxohexanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-ethoxybenzaldehyde and hexanoic acid.

    Condensation Reaction: The 4-ethoxybenzaldehyde undergoes a condensation reaction with hexanoic acid in the presence of a suitable catalyst, such as piperidine, to form the intermediate compound.

    Oxidation: The intermediate compound is then subjected to oxidation using an oxidizing agent like potassium permanganate or chromium trioxide to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

6-(4-Ethoxyphenyl)-6-oxohexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(4-Ethoxyphenyl)-6-oxohexanoic acid has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(4-Ethoxyphenyl)-6-oxohexanoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-(4-Methoxyphenyl)-6-oxohexanoic acid: Similar structure with a methoxy group instead of an ethoxy group.

    6-(4-Hydroxyphenyl)-6-oxohexanoic acid: Contains a hydroxy group instead of an ethoxy group.

Uniqueness

6-(4-Ethoxyphenyl)-6-oxohexanoic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s lipophilicity, potentially affecting its absorption and distribution in biological systems.

Properties

IUPAC Name

6-(4-ethoxyphenyl)-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-2-18-12-9-7-11(8-10-12)13(15)5-3-4-6-14(16)17/h7-10H,2-6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKYLDCZDARBOBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645438
Record name 6-(4-Ethoxyphenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898791-67-8
Record name 6-(4-Ethoxyphenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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